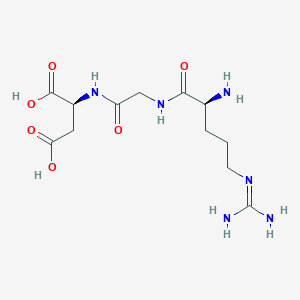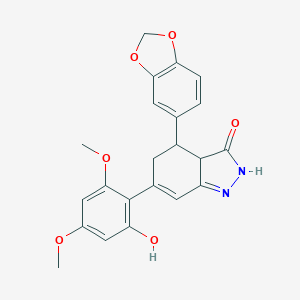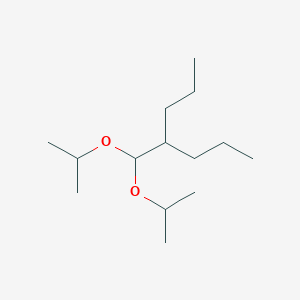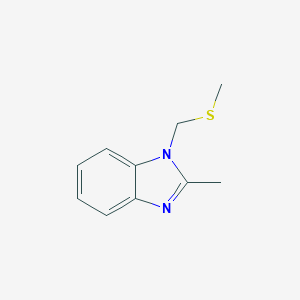
2-Methyl-1-(methylsulfanylmethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylsulfanylmethyl)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of inflammatory mediators, modulation of oxidative stress, induction of apoptosis, and inhibition of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, 2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methyl-1-(methylsulfanylmethyl)benzimidazole in lab experiments is its diverse biological activities. The compound has shown promising results in various preclinical studies, indicating its potential for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(methylsulfanylmethyl)benzimidazole. One of the areas of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to explore its clinical potential and safety profile. Additionally, the development of novel synthetic methods and derivatives of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole involves the reaction between o-phenylenediamine and 2-bromo-1-(methylsulfanyl)methane. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, anticancer, anti-diabetic, and antimicrobial. The compound has shown promising results in preclinical studies, and further research is underway to explore its clinical potential.
Propiedades
Número CAS |
123651-52-5 |
|---|---|
Nombre del producto |
2-Methyl-1-(methylsulfanylmethyl)benzimidazole |
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-methyl-1-(methylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-8-11-9-5-3-4-6-10(9)12(8)7-13-2/h3-6H,7H2,1-2H3 |
Clave InChI |
HIAJLTYZTNUSHM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CSC |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CSC |
Sinónimos |
1H-Benzimidazole,2-methyl-1-[(methylthio)methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



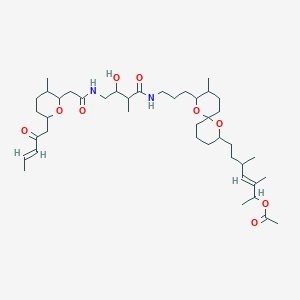
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

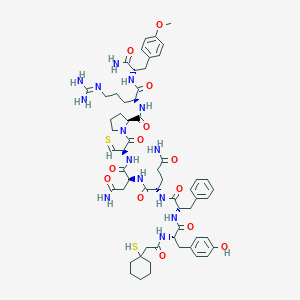
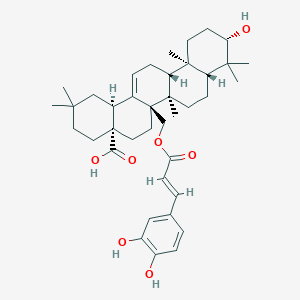
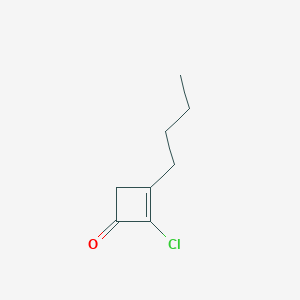
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
